molecular formula C12H12ClNO2 B1292664 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride CAS No. 433292-03-6

2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride

Cat. No. B1292664
CAS RN: 433292-03-6
M. Wt: 237.68 g/mol
InChI Key: BGWXXGCAWFXWAO-UHFFFAOYSA-N
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Description

2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride, also known as 2-NAAH or NAAH, is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 201.6 g/mol and a melting point of about 200°C. 2-NAAH is a derivative of naphthalene and is composed of two amine groups and one carboxylic acid group. It has a variety of biochemical and physiological effects and is used in a range of laboratory experiments. In

Scientific Research Applications

Synthesis and Anticancer Evaluation

One study focused on the synthesis of 1,3,4-oxadiazole derivatives using 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide, derived from o-phenylenediamine and naphthalene-1-acetic acid/2-naphthoxyacetic acid. These compounds were evaluated for their anticancer activity, with one showing significant activity against a breast cancer cell line (Salahuddin et al., 2014).

Fluorescence Derivatization

Another research avenue involved the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with amino acids to assess its potential as a fluorescent derivatizing agent. The derivatives exhibited strong fluorescence, making them suitable for biological assays (Frade et al., 2007).

Anticonvulsant Activity

Research into novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives has shown potential anticonvulsant activity. These compounds were synthesized and tested for their ability to delay strychnine-induced seizures, with some showing promising results (Ghareb et al., 2017).

Anti-Parkinson's Screening

A study on the synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives investigated their anti-Parkinson's activity. The compounds demonstrated significant activity in an in vivo model, suggesting their potential for further exploration in anti-Parkinson's pharmacology (Gomathy et al., 2012).

Versatile Protecting Group

The use of 2-naphthalenemethyl (NAP) as a versatile amino protecting group has been reported, showcasing its high efficiency and chemoselective cleavage under mild conditions. This highlights its utility in the synthesis of compounds with complex functional groups (Godin et al., 2003).

Safety and Hazards

2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride are not specified in the search results. As an intermediate compound, its use would likely depend on the development of new synthetic routes and applications in various fields of chemistry .

properties

IUPAC Name

2-amino-2-naphthalen-2-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWXXGCAWFXWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646954
Record name Amino(naphthalen-2-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

433292-03-6
Record name Amino(naphthalen-2-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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